molecular formula C19H23N3O4S B4546790 3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

Cat. No.: B4546790
M. Wt: 389.5 g/mol
InChI Key: QHAGNKNWXVHWCT-UHFFFAOYSA-N
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Description

3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a morpholine sulfonyl group attached to a phenyl ring, which is further connected to a pyridine moiety via a propanamide linkage. The unique structure of this compound makes it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of a phenyl ring with morpholine, followed by the introduction of a pyridine moiety through a coupling reaction. The final step usually involves the formation of the propanamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the amide linkage, leading to different products.

    Substitution: The phenyl and pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine moiety may also play a role in binding to nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(MORPHOLINE-4-SULFONYL)BENZOIC ACID
  • N-(PYRIDIN-3-YL)METHYL)BENZAMIDE
  • 3-(MORPHOLINE-4-SULFONYL)PHENYL)ACETAMIDE

Uniqueness

3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

IUPAC Name

3-(4-morpholin-4-ylsulfonylphenyl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-19(21-15-17-2-1-9-20-14-17)8-5-16-3-6-18(7-4-16)27(24,25)22-10-12-26-13-11-22/h1-4,6-7,9,14H,5,8,10-13,15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAGNKNWXVHWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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